molecular formula C9H21ClN4O2 B2681350 N|O-Propyl-L-arginine (hydrochloride) CAS No. 2321366-46-3

N|O-Propyl-L-arginine (hydrochloride)

Cat. No.: B2681350
CAS No.: 2321366-46-3
M. Wt: 252.74
InChI Key: YTPXYHYMXLUNPN-FJXQXJEOSA-N
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Description

N|O-Propyl-L-arginine (hydrochloride) is a chemical compound known for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This compound is widely used in scientific research to study nNOS-dependent physiological and pathological processes. Its molecular formula is C9H20N4O2 · xHCl, and it has a molecular weight of 216.28 (free base basis) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N|O-Propyl-L-arginine (hydrochloride) typically involves the reaction of L-arginine with propylamine under specific conditionsThe final step involves deprotection and conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for N|O-Propyl-L-arginine (hydrochloride) are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N|O-Propyl-L-arginine (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of N|O-Propyl-L-arginine (hydrochloride).

Scientific Research Applications

N|O-Propyl-L-arginine (hydrochloride) is extensively used in scientific research due to its selective inhibition of neuronal nitric oxide synthase (nNOS). This property makes it valuable for studying nNOS-dependent physiological and pathological processes in both in vitro and in vivo models .

Chemistry

In chemistry, it is used to investigate the role of nitric oxide in various chemical reactions and pathways.

Biology

In biological research, it helps in understanding the role of nitric oxide in cellular signaling and its impact on various biological processes.

Medicine

In medical research, N|O-Propyl-L-arginine (hydrochloride) is used to study the potential therapeutic effects of nNOS inhibition in conditions such as neurodegenerative diseases and cardiovascular disorders .

Industry

While its industrial applications are limited, it can be used in the development of new pharmaceuticals targeting nNOS.

Mechanism of Action

N|O-Propyl-L-arginine (hydrochloride) exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). It competes with the natural substrate of nNOS, thereby preventing the production of nitric oxide. This inhibition affects various molecular targets and pathways involved in nitric oxide signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N|O-Propyl-L-arginine (hydrochloride) is unique due to its high selectivity and potency for nNOS inhibition. This makes it a preferred choice for studies specifically targeting neuronal nitric oxide synthase without affecting other isoforms .

Properties

IUPAC Name

(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPXYHYMXLUNPN-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)NCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C(N)NCCC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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